5-[[[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]pyridine-2-carboxamide
Description
5-[[[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]pyridine-2-carboxamide: is a complex organic compound that features a pyridine ring, a pyrazole ring, and a fluorophenyl group[_{{{CITATION{{{_1{5-[[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl .... This compound is of interest in various scientific research fields due to its potential biological and chemical properties.
Properties
IUPAC Name |
5-[[[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-12-17(11-22-9-14-3-8-18(19(21)26)23-10-14)13(2)25(24-12)16-6-4-15(20)5-7-16/h3-8,10,22H,9,11H2,1-2H3,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQBROSCHLIKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)CNCC3=CN=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes may include:
Condensation reactions: : Forming the pyrazole ring through the condensation of hydrazines with β-diketones or β-ketoesters.
Nucleophilic substitution: : Introducing the fluorophenyl group via nucleophilic substitution reactions.
Amidation: : Converting the carboxylic acid group to an amide using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the pyridine ring to its corresponding N-oxide.
Reduction: : Reducing the pyridine ring to form pyridine derivatives.
Substitution: : Replacing functional groups on the pyrazole or pyridine rings with other substituents.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
N-oxide derivatives: : Resulting from the oxidation of the pyridine ring.
Reduced pyridine derivatives: : Formed through the reduction of the pyridine ring.
Substituted pyrazole or pyridine derivatives: : Resulting from substitution reactions.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific biological target. It may involve binding to specific receptors or enzymes, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
Pyrazole derivatives: : Similar compounds with different substituents on the pyrazole ring.
Pyridine derivatives: : Compounds with variations in the pyridine ring structure.
Fluorophenyl compounds: : Other compounds containing fluorophenyl groups.
Each of these compounds may have unique properties and applications, highlighting the importance of understanding the specific characteristics of 5-[[[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]pyridine-2-carboxamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
